![molecular formula C15H20BrNO2 B250042 (5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone](/img/structure/B250042.png)
(5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-ethoxyphenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRL-46470 and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
BRL-46470 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward behavior and addiction. By blocking the activity of this receptor, BRL-46470 can reduce the reinforcing effects of drugs of abuse and other addictive behaviors. This compound has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
BRL-46470 has been found to have various biochemical and physiological effects, including the modulation of dopamine signaling in the brain. This compound has been shown to reduce the reinforcing effects of drugs of abuse and other addictive behaviors, as well as to have anxiolytic and antidepressant effects. BRL-46470 has also been found to have anti-inflammatory and antioxidant properties, which may be related to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BRL-46470 has several advantages for lab experiments, including its selective antagonism of the dopamine D3 receptor and its potential use in the treatment of neurological disorders. However, this compound also has some limitations, including its relatively low potency and selectivity compared to other dopamine receptor antagonists. Additionally, the synthesis of BRL-46470 is complex and time-consuming, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on BRL-46470, including the development of more potent and selective dopamine receptor antagonists, the investigation of its potential use in the treatment of drug addiction and other neurological disorders, and the exploration of its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of BRL-46470 and its effects on dopamine signaling in the brain.
Synthesemethoden
The synthesis of BRL-46470 involves a multi-step process that begins with the reaction of 5-bromo-2-ethoxyphenol with sodium hydride in anhydrous DMF. This reaction produces 5-bromo-2-ethoxyphenyl methoxide, which is then reacted with 4-methylpiperidine in the presence of potassium carbonate and DMF. The final step involves the reaction of the resulting product with acetic anhydride in the presence of pyridine to yield BRL-46470.
Wissenschaftliche Forschungsanwendungen
BRL-46470 has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward behavior and addiction. BRL-46470 has also been studied for its potential use in the treatment of drug addiction and other neurological disorders.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
(5-bromo-2-ethoxyphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H20BrNO2/c1-3-19-14-5-4-12(16)10-13(14)15(18)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
MYYXBWFNCCKVCN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCC(CC2)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCC(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.